amino}benzoate CAS No. 23853-09-0](/img/structure/B139408.png)

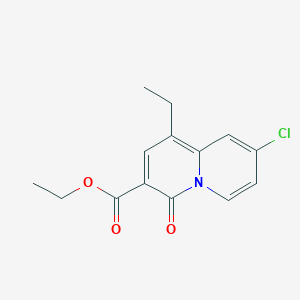

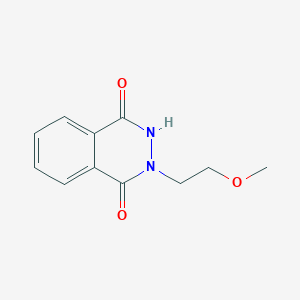

Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

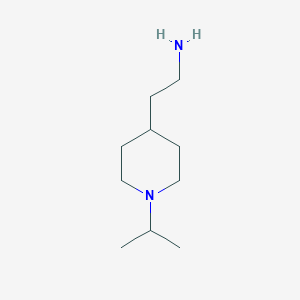

“Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate” is an organic compound that belongs to the class of 1-benzoylpiperidines . It is also known as DAMPA, which is a Methotrexate analog and an antitumor agent .

Molecular Structure Analysis

The molecular formula of this compound is C15H15N7O2 . The InChI code is 1S/C15H15N7O2/c1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21) .Physical And Chemical Properties Analysis

This compound is a brownish yellow to orange solid . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications

Cancer Treatment

Folic acid antagonists, like the compound , are known to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis. This action can stop cancer cells from proliferating. These compounds are frequently used in chemotherapy to treat various types of cancer .

Antimicrobial Therapy

Due to their ability to interfere with folic acid metabolism in microbes, folic acid antagonists serve as effective antimicrobial agents. They have been historically used to treat bacterial infections by exploiting the metabolic differences between microbial cells and human cells .

Immunomodulation

Some folic acid antagonists have immunomodulating properties, making them useful in treating inflammatory conditions such as rheumatoid arthritis. They modulate the immune response, reducing inflammation and tissue damage .

Antibacterial Agent Design

The structural similarity of folic acid antagonists to folic acid allows them to be used as scaffolds for designing new antibacterial agents. These compounds can target the anti-folate pathway in bacteria, potentially offering better antibacterial activities and suppressing resistance mechanisms .

Material Science

In material science, folic acid antagonists can be incorporated into the synthesis of new materials with hierarchical structures and tailored properties. They can act as building blocks for creating layered double hydroxides (LDHs) with organized nanosheets .

Enzyme Inhibition Studies

Folic acid antagonists are valuable tools for studying enzyme inhibition, particularly enzymes involved in folic acid metabolism. By inhibiting these enzymes, researchers can explore the metabolic pathways and develop new therapeutic strategies .

Drug Development

The compound’s ability to inhibit key enzymes in folic acid metabolism makes it a candidate for drug development, particularly for diseases where folic acid metabolism plays a crucial role .

Research on Metabolic Pathways

Understanding the metabolic pathways of folic acid is essential for various fields of research, including pharmacology and biochemistry. Folic acid antagonists are used to study these pathways, providing insights into cellular processes and potential therapeutic targets .

Each of these applications demonstrates the versatility and importance of “Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate” in scientific research across multiple disciplines.

Mechanism of Action

Target of Action

The primary target of Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate is the Putative dehydrogenase/reductase SDR family member 4-like 2 . This protein is part of the short-chain dehydrogenases/reductases (SDR) family, which are known to be involved in a variety of metabolic pathways and cellular processes.

Mode of Action

Given its structural similarity to other pteridine derivatives, it is likely that it interacts with its target protein, potentially altering its function .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .

properties

IUPAC Name |

methyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O2/c1-23(11-5-3-9(4-6-11)15(24)25-2)8-10-7-19-14-12(20-10)13(17)21-16(18)22-14/h3-7H,8H2,1-2H3,(H4,17,18,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFNJDZYIIOJMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299929 |

Source

|

| Record name | Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoate | |

CAS RN |

23853-09-0 |

Source

|

| Record name | NSC133722 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)

![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)